molecular formula C17H15NO3 B14591555 Carbamic acid, (3-methyl-2-benzofuranyl)-, phenylmethyl ester CAS No. 61307-32-2

Carbamic acid, (3-methyl-2-benzofuranyl)-, phenylmethyl ester

Cat. No.: B14591555
CAS No.: 61307-32-2
M. Wt: 281.30 g/mol
InChI Key: HYCCZAHZGSJHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (3-methyl-2-benzofuranyl)-, phenylmethyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzofuran ring, a carbamic acid moiety, and a phenylmethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (3-methyl-2-benzofuranyl)-, phenylmethyl ester typically involves the reaction of 3-methyl-2-benzofuranol with phenylmethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-methyl-2-benzofuranyl)-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce benzofuran-2-methanol derivatives.

Scientific Research Applications

Carbamic acid, (3-methyl-2-benzofuranyl)-, phenylmethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, (3-methyl-2-benzofuranyl)-, phenylmethyl ester involves its interaction with molecular targets such as enzymes or receptors. The benzofuran ring and ester group play crucial roles in binding to these targets, leading to various biochemical effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (3-methyl-2-benzofuranyl)-, butyl ester
  • Carbamic acid, (3-methyl-2-benzofuranyl)-, ethyl ester
  • Carbamic acid, (3-methyl-2-benzofuranyl)-, 2-chlorophenyl ester

Uniqueness

Carbamic acid, (3-methyl-2-benzofuranyl)-, phenylmethyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it valuable for targeted research and applications.

Properties

CAS No.

61307-32-2

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

benzyl N-(3-methyl-1-benzofuran-2-yl)carbamate

InChI

InChI=1S/C17H15NO3/c1-12-14-9-5-6-10-15(14)21-16(12)18-17(19)20-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,19)

InChI Key

HYCCZAHZGSJHMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.